AR-67 Exhibits ≥10-Fold Greater in Vitro Cytotoxicity Than Topotecan Across Multiple Tumor Cell Lines
In a comparative in vitro study evaluating novel silatecans against human glioma cell lines, AR-67 (designated DB-67 in the study) inhibited tumor cell proliferation with ED50 values ranging from 2 to 40 ng/mL. This potency was at least 10-fold greater than the effects observed with topotecan, a second-generation FDA-approved camptothecin analog, when tested under identical experimental conditions. AR-67 potency was also at least comparable to that of SN-38, the active metabolite of irinotecan [1].
| Evidence Dimension | In vitro antiproliferative activity (ED50) |
|---|---|
| Target Compound Data | 2–40 ng/mL (ED50 range across glioma cell lines) |
| Comparator Or Baseline | Topotecan: ED50 values >10-fold higher (quantitatively less potent) |
| Quantified Difference | At least 10-fold more potent than topotecan; comparable to SN-38 |
| Conditions | Human glioma cell lines; in vitro cytotoxicity assay |
Why This Matters
This ≥10-fold potency differential means that AR-67 achieves effective topoisomerase I inhibition at substantially lower concentrations than topotecan, which may translate to reduced systemic exposure requirements and a wider therapeutic index in vivo.
- [1] Pollack IF, Erff M, Bom D, Burke TG, Strode JT, Curran DP. Potent topoisomerase I inhibition by novel silatecans eliminates glioma proliferation in vitro and in vivo. Cancer Res. 1999;59(19):4898-4905. View Source
